Cas no 2680747-86-6 (2-[(3-Hydroxyphenyl)methyl]-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid)
![2-[(3-Hydroxyphenyl)methyl]-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid structure](https://ja.kuujia.com/scimg/cas/2680747-86-6x500.png)
2-[(3-Hydroxyphenyl)methyl]-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2680747-86-6
- 2-[(3-hydroxyphenyl)methyl]-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
- EN300-28285620
- 2-[(3-Hydroxyphenyl)methyl]-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
-
- インチ: 1S/C14H17NO5/c1-2-6-20-14(19)15-9-11(13(17)18)7-10-4-3-5-12(16)8-10/h2-5,8,11,16H,1,6-7,9H2,(H,15,19)(H,17,18)
- InChIKey: HJYOKIZRYVQRBD-UHFFFAOYSA-N
- ほほえんだ: OC(C(CNC(=O)OCC=C)CC1C=CC=C(C=1)O)=O
計算された属性
- せいみつぶんしりょう: 279.11067264g/mol
- どういたいしつりょう: 279.11067264g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 8
- 複雑さ: 345
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
2-[(3-Hydroxyphenyl)methyl]-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28285620-5.0g |
2-[(3-hydroxyphenyl)methyl]-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2680747-86-6 | 5g |
$3645.0 | 2023-05-25 | ||
Enamine | EN300-28285620-0.25g |
2-[(3-hydroxyphenyl)methyl]-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2680747-86-6 | 0.25g |
$1156.0 | 2023-05-25 | ||
Enamine | EN300-28285620-2.5g |
2-[(3-hydroxyphenyl)methyl]-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2680747-86-6 | 2.5g |
$2464.0 | 2023-05-25 | ||
Enamine | EN300-28285620-0.1g |
2-[(3-hydroxyphenyl)methyl]-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2680747-86-6 | 0.1g |
$1106.0 | 2023-05-25 | ||
Enamine | EN300-28285620-0.05g |
2-[(3-hydroxyphenyl)methyl]-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2680747-86-6 | 0.05g |
$1056.0 | 2023-05-25 | ||
Enamine | EN300-28285620-1.0g |
2-[(3-hydroxyphenyl)methyl]-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2680747-86-6 | 1g |
$1256.0 | 2023-05-25 | ||
Enamine | EN300-28285620-10.0g |
2-[(3-hydroxyphenyl)methyl]-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2680747-86-6 | 10g |
$5405.0 | 2023-05-25 | ||
Enamine | EN300-28285620-0.5g |
2-[(3-hydroxyphenyl)methyl]-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2680747-86-6 | 0.5g |
$1207.0 | 2023-05-25 |
2-[(3-Hydroxyphenyl)methyl]-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid 関連文献
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
2-[(3-Hydroxyphenyl)methyl]-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acidに関する追加情報
Introduction to 2-[(3-Hydroxyphenyl)methyl]-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid (CAS No. 2680747-86-6)
2-[(3-Hydroxyphenyl)methyl]-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid (CAS No. 2680747-86-6) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of amino acids and exhibits unique structural and functional properties that make it a promising candidate for various therapeutic applications.
The molecular structure of 2-[(3-Hydroxyphenyl)methyl]-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid is characterized by a central proline-like backbone with a hydroxyphenylmethyl group and an allyl carbonate moiety. These functional groups contribute to its chemical stability and biological activity, making it an attractive target for drug development.
Recent studies have focused on the potential of 2-[(3-Hydroxyphenyl)methyl]-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid in the treatment of neurodegenerative diseases. Research conducted by the Institute of Neurology at University College London has shown that this compound can effectively cross the blood-brain barrier and exert neuroprotective effects. The allyl carbonate group has been found to enhance the compound's ability to modulate neurotransmitter levels, which is crucial for maintaining neuronal health.
In addition to its neuroprotective properties, 2-[(3-Hydroxyphenyl)methyl]-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid has also shown promise in the field of cancer research. A study published in the Journal of Medicinal Chemistry reported that this compound can selectively inhibit the growth of cancer cells while sparing normal cells. The mechanism of action involves the disruption of key signaling pathways that are often dysregulated in cancer cells, such as the PI3K/AKT and MAPK pathways.
The pharmacokinetic properties of 2-[(3-Hydroxyphenyl)methyl]-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid have been extensively studied to optimize its therapeutic potential. Preclinical trials have demonstrated that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is rapidly absorbed from the gastrointestinal tract and has a long half-life, which allows for once-daily dosing regimens in clinical settings.
To further enhance its therapeutic efficacy, researchers are exploring various drug delivery systems for 2-[(3-Hydroxyphenyl)methyl]-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid. Nanoparticle-based delivery systems have shown particular promise in improving the bioavailability and targeting specificity of this compound. These systems can protect the drug from degradation in the bloodstream and ensure its delivery to specific tissues or cells, thereby minimizing side effects.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-[(3-Hydroxyphenyl)methyl]-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid in human subjects. Early results from Phase I trials have been encouraging, with no significant adverse effects reported at therapeutic doses. The next phase will focus on larger patient populations to confirm these findings and explore potential combination therapies with existing treatments.
In conclusion, 2-[(3-Hydroxyphenyl)methyl]-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid (CAS No. 2680747-86-6) represents a promising advancement in medicinal chemistry and pharmaceutical research. Its unique structural features and multifaceted biological activities make it a valuable candidate for the development of novel therapeutics for neurodegenerative diseases and cancer. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for its future use in clinical practice.
2680747-86-6 (2-[(3-Hydroxyphenyl)methyl]-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid) 関連製品
- 2580180-04-5(4-amino-3-(trifluoromethyl)-2-oxabicyclo2.1.1hexane-1-carboxylic acid)
- 60531-36-4(4-(2-Aminoethyl)benzoic acid hydrochloride)
- 1263365-72-5(2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone)
- 893930-52-4(3-(3-chloro-4-methylphenyl)-6-(2-methylphenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 67801-08-5(2-Methoxy-4-morpholinobenzenediazonium chloride zincchloride doublesalt)
- 2171643-80-2(5-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-methylpentanoic acid)
- 179057-32-0(1-4-(4-Fluorophenoxy)phenylmethanamine)
- 1227587-03-2(6-Amino-2-methylpyridine-3-acetonitrile)
- 2228391-19-1(2-bromo-3-(hydroxyamino)methyl-6-methoxyphenol)
- 1563969-96-9(3-(cyclopropylmethylidene)pyrrolidine)




